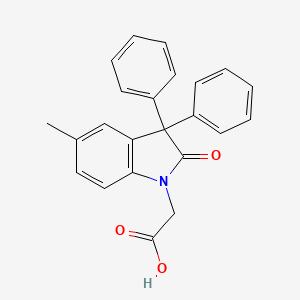
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that includes an indole ring fused with an acetic acid moiety, along with additional phenyl and methyl groups.
Preparation Methods
The synthesis of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . The reaction typically requires refluxing in acetic acid or hydrochloric acid.
For industrial production, the process may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research focuses on its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or bind to receptors that regulate inflammation.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 1H-Indole-1-acetic acid, 2,3-dihydro-3,3-diphenyl-5-methyl-2-oxo- lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
72935-73-0 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetic acid |
InChI |
InChI=1S/C23H19NO3/c1-16-12-13-20-19(14-16)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)22(27)24(20)15-21(25)26/h2-14H,15H2,1H3,(H,25,26) |
InChI Key |
VRLSINZWMVEPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















